molecular formula C10H14O5 B13890386 Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate

Cat. No.: B13890386
M. Wt: 214.21 g/mol
InChI Key: KZUIOBUCVHOGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate is a chemical compound with the molecular formula C10H12O5. It is known for its unique bicyclic structure, which includes an oxabicyclo ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate typically involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction. The reaction conditions often require a catalyst and specific temperature control to ensure the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-oxabicyclo[3.1.1]heptane-2,6-dicarboxylate
  • Dimethyl 3-oxabicyclo[3.1.1]heptane-1,4-dicarboxylate

Uniqueness

Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate is unique due to its specific bicyclic structure and the position of its functional groups. This uniqueness allows it to participate in specific reactions and applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate

InChI

InChI=1S/C10H14O5/c1-13-7(11)9-3-10(4-9,6-15-5-9)8(12)14-2/h3-6H2,1-2H3

InChI Key

KZUIOBUCVHOGFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(COC2)C(=O)OC

Origin of Product

United States

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